3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
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Overview
Description
3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, has a unique structure that combines a pyrazole ring with a phenol group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves multiple steps. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol include other pyrazole derivatives such as:
- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
What sets this compound apart is its unique combination of a pyrazole ring with a phenol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-17-10-13(11(2)16-17)9-15-8-12-5-4-6-14(18)7-12/h4-7,10,15,18H,3,8-9H2,1-2H3 |
InChI Key |
UQODPNDKUGCMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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